

Application Note: Quantification of Squalene using Gas Chromatography-Mass Spectrometry

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Compound of Interest

Compound Name: Squalene

Cat. No.: B077637

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Abstract

This application note provides a detailed protocol for the quantification of **squalene** in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). **Squalene**, a naturally occurring triterpene, is a key intermediate in the biosynthesis of sterols and is of significant interest in the pharmaceutical, cosmetic, and food industries. The methodology outlined here details sample preparation, instrument parameters, and data analysis for accurate and precise **squalene** quantification. This protocol is intended to serve as a comprehensive guide for researchers, scientists, and professionals involved in drug development and quality control.

Introduction

Squalene is a lipid and a natural precursor to cholesterol.^{[1][2]} It is widely distributed in nature, found in plants, animals, and humans.^{[1][2]} Due to its antioxidant and emollient properties, **squalene** is extensively used in cosmetics and as a component of vaccine adjuvants. Its quantification is crucial for quality control in various products and for research in lipid metabolism. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like **squalene**.^[3] This method offers high sensitivity and selectivity, making it ideal for analyzing complex matrices. This application note describes a robust GC-MS method for the quantification of **squalene**.

Experimental Protocols

Materials and Reagents

- Solvents: Hexane (HPLC grade), Methanol (HPLC grade), Chloroform (HPLC grade), Ethanol (anhydrous), Potassium Hydroxide (KOH), Pyridine, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
- Standards: **Squalene** ($\geq 98\%$ purity), Squalane (internal standard, $\geq 99\%$ purity) or deuterated **squalene**.
- Other: Anhydrous Sodium Sulfate, 1.5 mL GC autosampler vials with inserts.

Standard Solution Preparation

Internal Standard (IS) Stock Solution (Squalane): Accurately weigh approximately 10 mg of squalane and dissolve it in 10 mL of hexane to prepare a 1 mg/mL stock solution.

Squalene Stock Solution: Accurately weigh approximately 10 mg of **squalene** and dissolve it in 10 mL of hexane to prepare a 1 mg/mL stock solution.

Calibration Standards: Prepare a series of calibration standards by serial dilution of the **squalene** stock solution with hexane to achieve concentrations ranging from 0.5 $\mu\text{g/mL}$ to 50 $\mu\text{g/mL}$. Spike each calibration standard with the internal standard to a final concentration of 10 $\mu\text{g/mL}$.

Sample Preparation

The choice of sample preparation method depends on the matrix. Two common procedures are outlined below:

A. Solvent Extraction (for liquid and solid samples)

- Accurately weigh a known amount of the homogenized sample (e.g., 0.1-1 g of tissue, 0.5 mL of biofluid).
- Add a known amount of internal standard.
- Add 5 mL of a chloroform:methanol (2:1, v/v) mixture and vortex for 5 minutes.

- Centrifuge at 3000 x g for 10 minutes to separate the layers.
- Collect the lower organic phase.
- Repeat the extraction of the aqueous phase and pellet with another 5 mL of the solvent mixture.
- Combine the organic extracts and dry them over anhydrous sodium sulfate.
- Evaporate the solvent under a gentle stream of nitrogen.
- Reconstitute the residue in a known volume of hexane (e.g., 1 mL) and transfer to a GC vial for analysis.

B. Saponification and Extraction (for samples with high lipid content, e.g., oils, fatty tissues)

- Accurately weigh a known amount of the sample into a glass tube.
- Add a known amount of internal standard.
- Add 5 mL of 1 M ethanolic KOH.
- Incubate at 60-80°C for 1-2 hours to saponify the lipids.
- After cooling to room temperature, add 5 mL of water and 5 mL of hexane.
- Vortex vigorously for 2 minutes and centrifuge to separate the phases.
- Carefully transfer the upper hexane layer containing the unsaponifiable fraction (including **squalene**) to a clean tube.
- Repeat the hexane extraction twice.
- Combine the hexane extracts and wash with water until the pH is neutral.
- Dry the hexane extract over anhydrous sodium sulfate.
- Evaporate the solvent and reconstitute the residue in a known volume of hexane for GC-MS analysis.

GC-MS Analysis

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

GC Conditions:

- Column: HP-5MS (30 m x 0.25 mm ID, 0.25 μ m film thickness) or equivalent non-polar column.
- Injector Temperature: 250°C.
- Injection Volume: 1 μ L.
- Injection Mode: Splitless or split (e.g., 20:1).
- Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
- Oven Temperature Program:
 - Initial temperature: 150°C, hold for 1 min.
 - Ramp 1: 25°C/min to 300°C.
 - Hold at 300°C for 5-10 minutes.

MS Conditions:

- Ion Source Temperature: 230-280°C.
- Transfer Line Temperature: 280°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Mode: Selected Ion Monitoring (SIM) for quantification.
 - **Squalene** ions (m/z): 69, 81, 410.
 - Squalane (IS) ions (m/z): 71, 113.

Data Presentation

The quantitative data should be summarized in tables for clear comparison and validation of the method.

Table 1: GC-MS Parameters

Parameter	Setting
GC System	
Column	HP-5MS (30 m x 0.25 mm ID, 0.25 μ m)
Injection Volume	1 μ L
Injector Temperature	250°C
Carrier Gas	Helium (1.2 mL/min)
Oven Program	150°C (1 min), then 25°C/min to 300°C (hold 5 min)
MS System	
Ion Source Temp.	280°C
Ionization Mode	EI (70 eV)
Scan Mode	SIM
Monitored Ions (m/z)	Squalene: 69, 81; Squalane (IS): 71, 113

Table 2: Method Validation Summary

Parameter	Result
Linearity (R^2)	> 0.995
Limit of Detection (LOD)	0.05 µg/mL
Limit of Quantification (LOQ)	0.5 µg/mL
Accuracy (Recovery %)	95-105%
Precision (RSD %)	< 15%

Table 3: Sample Quantification Results

Sample ID	Matrix	Squalene Concentration (µg/g or µg/mL)	RSD (%)
Sample 1	Olive Oil	4500	3.5
Sample 2	Human Serum	2.5	5.1
Sample 3	Pharmaceutical Cream	120	4.2

Visualizations

The following diagrams illustrate the experimental workflow for **squalene** quantification.

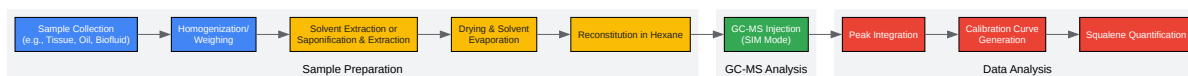


Figure 1: Squalene Quantification Workflow

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Caption: Experimental workflow for **squalene** quantification.

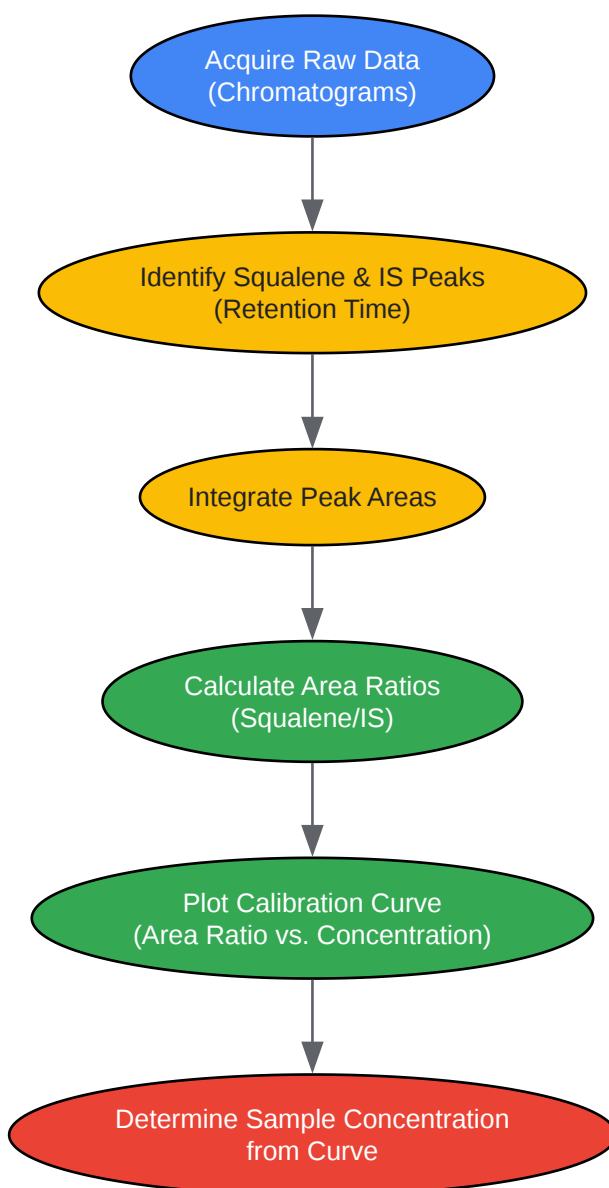


Figure 2: Logical Flow of Data Processing

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References

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